2-(1-piperidinyl)ethyl 2-iodobenzoate
Description
2-(1-Piperidinyl)ethyl 2-iodobenzoate (molecular formula: C₁₄H₁₈INO₂, molar mass: 359.20 g/mol) is an ester derivative comprising a piperidinylethyl group linked to a 2-iodobenzoate moiety .
Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
VYAVTUFZLOBGIN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)ethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
The scalability of the reaction would depend on optimizing these conditions to suit industrial requirements .
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)ethyl 2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoates.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-iodobenzoic acid and 2-(piperidin-1-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Oxidation: Piperidinone derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: 2-iodobenzoic acid and 2-(piperidin-1-yl)ethanol.
Scientific Research Applications
2-(1-piperidinyl)ethyl 2-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)ethyl 2-iodobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Iodobenzoate
- Molecular Formula : C₉H₉IO₂
- Molar Mass : 276.07 g/mol
- Key Differences: Replaces the piperidinylethyl group with a simple ethyl ester. Lower molecular weight and reduced polarity compared to the target compound. Physical Properties: Boiling point (275.6°C), vapor pressure (0.00505 mmHg at 25°C), and density (1.664 g/cm³) are documented . Applications: Primarily used in organic synthesis, such as alkynylation reactions (e.g., as a precursor in radical-based transformations) .
2-(4-Methoxyphenyl)-4-phenylbut-3-yn-1-yl 2-Iodobenzoate
- Molecular Formula: Not explicitly stated, but structurally distinct due to a methoxyphenyl-alkynyl chain .
- Key Differences :
Piperidine-Containing Analogues
- Halopemide (HLP) and FIPI :
- Structure : Benzimidazolone or indole carboxamide groups attached to a piperidinylethyl chain .
- Key Differences : Target phospholipase D (PLD) enzymes, unlike the iodobenzoate ester. The benzimidazolone/indole moieties enable specific enzyme inhibition, suggesting divergent biochemical applications compared to the target compound .
- LY310762: Structure: 4-Fluorobenzoyl-piperidine linked to an indole-2-one . Safety data (as a hydrochloride salt) indicate industrial handling considerations .
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